(3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine
Description
(3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine is a heterocyclic organic compound featuring a naphthalene ring substituted with a methoxy group at the 2-position, fused to an isoxazole ring bearing a methanamine moiety. Its hydrochloride form (CAS 1432681-56-5) has the molecular formula C₁₅H₁₅ClN₂O₂ and is cataloged as a specialized research chemical .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9,16H2,1H3 |
InChI Key |
VIBVULDROJWZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Naphthalene Derivative Preparation: The naphthalene ring with a methoxy substituent can be prepared through electrophilic aromatic substitution reactions, where methoxy groups are introduced using methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the isoxazole ring through a nucleophilic substitution reaction, forming the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthaldehyde or naphthoic acid, while reduction of the isoxazole ring can produce amino alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 254.28 g/mol
- CAS Number : 1432792-77-2
The structure features a methoxy-substituted naphthalene moiety linked to an isoxazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine exhibit significant anticancer properties. For instance, isoxazole derivatives have been evaluated in vitro against various human tumor cell lines, demonstrating promising antimitotic activity. The National Cancer Institute's protocols have been employed to assess the efficacy of these compounds, revealing mean growth inhibition values that suggest potential therapeutic applications in oncology .
Neuroprotective Effects
Research has suggested that isoxazole derivatives may possess neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases. The mechanism of action often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways, which are critical in conditions like Alzheimer's disease and Parkinson's disease .
Synthesis of Isoxazoles
The synthesis of this compound can be achieved through various metal-free synthetic routes that have been developed recently. These methods often involve the reaction of hydroxylamine with appropriate carbonyl compounds under microwave irradiation, enhancing yield and reducing reaction times .
| Synthesis Method | Key Features |
|---|---|
| Microwave Irradiation | Fast reaction times, high yields |
| Metal-Free Conditions | Environmentally friendly approach |
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve interference with cell cycle progression or induction of apoptosis in malignant cells .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary evaluations suggest favorable drug-like properties, including good solubility and permeability characteristics, which are essential for therapeutic efficacy .
Conclusion and Future Directions
The compound this compound shows considerable promise in medicinal chemistry, particularly in anticancer and neuroprotective applications. Future research should focus on:
- Detailed mechanistic studies to elucidate its biological pathways.
- In vivo evaluations to assess therapeutic potential.
- Exploration of structural analogs to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoxazole-based methanamines , which vary in their aromatic/heteroaromatic substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Physicochemical Properties Naphthalene vs. Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) substituents (e.g., 4-methoxyphenyl ) may improve solubility in polar solvents, whereas halogens (e.g., Cl, Br ) introduce electron-withdrawing effects, altering reactivity and binding affinity.
Synthetic Challenges
- The naphthalene system in the target compound likely complicates synthesis due to steric hindrance during coupling steps, mirroring low yields (e.g., 13% in related aryl bromide-amine couplings ).
- Alkyl-substituted derivatives (e.g., isopropyl ) are simpler to synthesize but lack aromatic π systems for target engagement.
Biological and Safety Profiles
- Safety Data : Unlike the 2-bromophenyl analog (detailed SDS ), the target compound’s safety profile remains uncharacterized, posing handling challenges .
- Bioactivity : Methoxy and halogenated phenyl derivatives are often explored in structure-activity relationship (SAR) studies for antimicrobial or kinase-inhibitory activity . The naphthalene group may target hydrophobic binding pockets in enzymes or receptors.
Applications in Drug Discovery
- Isoxazole-methanamines are valued for metabolic stability and hydrogen-bonding capacity. The target compound’s naphthalene group could optimize interactions in CNS or anticancer targets requiring bulky hydrophobic motifs .
Biological Activity
The compound (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine (CAS Number: 1432792-77-2) is an organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a methoxy-substituted naphthalene and an isoxazole moiety, suggests a range of interactions with biological targets, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 254.28 g/mol. This compound's structure allows it to engage in various chemical interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanamine group can form hydrogen bonds with active sites on proteins, influencing their function. Additionally, the aromatic nature of the naphthalene ring facilitates π-π stacking interactions, enhancing binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds, including this one, have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting growth against resistant strains .
- Enzyme Modulation : The compound's interaction with enzymes such as SIRT (Sirtuins) has been noted. Sirtuins are involved in critical cellular processes including aging and metabolism. Studies have shown that modifications in the compound can lead to varying degrees of inhibition across different SIRT isoforms .
- Potential Antiviral Properties : Recent docking studies have indicated that certain derivatives exhibit binding affinities towards viral proteases, suggesting potential applications in antiviral drug development .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related isoxazole compounds, several derivatives were synthesized and tested against standard bacterial strains. Compounds exhibiting strong electron-donating groups like methoxy showed enhanced antibacterial activity compared to their counterparts .
Case Study: SIRT Inhibition
A series of experiments were conducted to assess the inhibitory effects of naphthalene-derived compounds on SIRT enzymes. The presence of hydrophobic groups significantly influenced the inhibitory potency, suggesting that structural modifications could enhance selectivity and efficacy against specific SIRT isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
